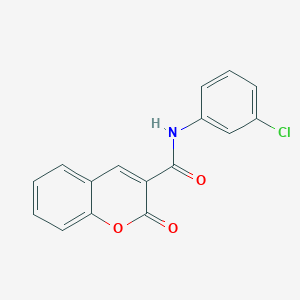![molecular formula C20H14N2O4 B11689303 2-(3,4-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11689303.png)
2-(3,4-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
2-(3,4-Dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylphenyl derivatives: These compounds share a similar structural framework and exhibit comparable biological activities.
Nitroisoquinoline derivatives: These compounds have similar chemical properties and are studied for their potential therapeutic applications.
Uniqueness
2-(3,4-Dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of both nitro and dimethylphenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C20H14N2O4 |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H14N2O4/c1-11-6-7-13(10-12(11)2)21-19(23)15-5-3-4-14-17(22(25)26)9-8-16(18(14)15)20(21)24/h3-10H,1-2H3 |
Clé InChI |
AFXSNIBQIOHNPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-1-(3-chlorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689221.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689233.png)
![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11689251.png)
![4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11689252.png)
![methyl 3-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11689265.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689272.png)

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11689288.png)
![N-[(1E,2Z)-2-{1,3-diethyl-5-[(trifluoromethyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}ethylidene]aniline](/img/structure/B11689293.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11689305.png)
![2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11689307.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11689312.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11689313.png)

